molecular formula C3H4ClF3O2S B14550086 2-Chloroethyl trifluoromethanesulfinate CAS No. 61915-99-9

2-Chloroethyl trifluoromethanesulfinate

Cat. No.: B14550086
CAS No.: 61915-99-9
M. Wt: 196.58 g/mol
InChI Key: MGYPJFUEIXRVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl trifluoromethanesulfinate is an organosulfur compound that features a trifluoromethylsulfinyl group attached to a 2-chloroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl trifluoromethanesulfinate typically involves the reaction of 2-chloroethanol with trifluoromethanesulfinyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

CF3SO2Cl+HOCH2CH2ClCF3SO2OCH2CH2Cl+HCl\text{CF}_3\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{Cl} \rightarrow \text{CF}_3\text{SO}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{HCl} CF3​SO2​Cl+HOCH2​CH2​Cl→CF3​SO2​OCH2​CH2​Cl+HCl

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl trifluoromethanesulfinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Major Products

    Nucleophilic Substitution: Products include substituted sulfinates such as 2-(methylamino)ethyl trifluoromethanesulfinate.

    Oxidation: The major product is 2-Chloroethyl trifluoromethanesulfonate.

Scientific Research Applications

2-Chloroethyl trifluoromethanesulfinate has several scientific research applications:

    Organic Synthesis: It is used as a reagent for introducing the trifluoromethylsulfinyl group into organic molecules, which can enhance their chemical and physical properties.

    Materials Science: The compound is used in the synthesis of specialty polymers and materials with unique properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-Chloroethyl trifluoromethanesulfinate involves the reactivity of the trifluoromethylsulfinyl group. This group can participate in various chemical transformations, such as nucleophilic substitution and oxidation, due to its electron-withdrawing nature. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonyl Chloride: Used for introducing the trifluoromethanesulfonyl group.

    Sodium Trifluoromethanesulfinate: Employed as a reagent for trifluoromethylation reactions.

Uniqueness

2-Chloroethyl trifluoromethanesulfinate is unique due to the presence of both a chloroethyl group and a trifluoromethylsulfinyl group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry and materials science.

Properties

CAS No.

61915-99-9

Molecular Formula

C3H4ClF3O2S

Molecular Weight

196.58 g/mol

IUPAC Name

2-chloroethyl trifluoromethanesulfinate

InChI

InChI=1S/C3H4ClF3O2S/c4-1-2-9-10(8)3(5,6)7/h1-2H2

InChI Key

MGYPJFUEIXRVBA-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OS(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.